molecular formula C11H13Cl2NO B8460126 2,4-Dichloro-3-(pyrrolidin-1-ylmethyl)phenol

2,4-Dichloro-3-(pyrrolidin-1-ylmethyl)phenol

Cat. No. B8460126
M. Wt: 246.13 g/mol
InChI Key: VTDGZHAWDMAENA-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

A solution of intermediate 22, 2,6-Dichloro-3-hydroxybenzaldehyde (5.00 g, 26.18 mmol) in 5 mL of dichloromethane was added to a mixture of pyrrolidine (2.75 mL, 32.72 mmol) and sodium triacetoxyborohydride (6.94 g, 32.72 mmol) in dichloromethane (45 mL) under stirring. The reaction mixture was stirred for 16 h at room temperature. Water (20 mL) and saturated K2CO3 (5 mL) were added, and the layers were separated. The water layer was subjected to extraction with CHCl3 (2×50 mL). The combined organic layers were washed with water (30 mL), brine, dried with Na2SO4, and evaporated. The residue was purified by chromatography (silica gel, 63/100 μm, 50 g, CHCl3/MeOH 100:0→80:20). Fractions containing the target compound were evaporated. The residue was crystallized from ether to furnish the title compound (4.7 g, 73%) as white crystals. LCMS data: 246 and 248 (M+H)+ (calculated for C11H13Cl2NO 246.14). 1H NMR data (DMSO-d6): 10.47 (br.s, 1H, OH); 7.19 (d, 1H, J=9 Hz, Ar—H); 6.89 (d, 1H, J=9 Hz, Ar—H); 3.78 (s, 2H, CH2Ar); 2.50-2.56 (m, 4H, CH2NCH2); 1.60-1.68 (m, 4H, CH2CH2).
[Compound]
Name
intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([Cl:11])[C:3]=1[CH:4]=O.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])([O-])=O.[K+].[K+]>ClCCl.O>[Cl:1][C:2]1[C:3]([CH2:4][N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:6]([Cl:11])[CH:7]=[CH:8][C:9]=1[OH:10] |f:2.3,4.5.6|

Inputs

Step One
Name
intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1O)Cl
Name
Quantity
2.75 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
6.94 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was subjected to extraction with CHCl3 (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (30 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 63/100 μm, 50 g, CHCl3/MeOH 100:0→80:20)
ADDITION
Type
ADDITION
Details
Fractions containing the target compound
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1CN1CCCC1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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